

# A Technical Guide to the Spectroscopic Properties of Zapon Fast Yellow GR

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## Compound of Interest

Compound Name: Solvent yellow 19

Cat. No.: B082571

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Disclaimer: The trade name "Zapon Fast Yellow GR" is associated with several distinct chemical compounds, leading to ambiguity in identifying a single definitive substance. This guide addresses the most probable chemical identities based on available data. Quantitative spectroscopic data for these specific dyes is not readily available in public literature; therefore, this document provides a comprehensive overview of the chemical identities and a generalized experimental protocol for characterizing their absorption and emission spectra.

## Identifying "Zapon Fast Yellow GR"

The name "Zapon Fast Yellow GR" does not correspond to a single, unique chemical entity. It is a trade name that has been used in association with several solvent and pigment dyes. The most likely candidates are:

- **Solvent Yellow 19** (C.I. 13900:1): Several chemical suppliers list "Zapon Fast Yellow GR" as a synonym for this metal-complex monoazo dye.
- Pigment Yellow 13 (C.I. 21100): The synonym "Fast Yellow GR" is commonly used for this disazo pigment.
- Solvent Yellow 21 (C.I. 18690): The closely related trade name "Zapon Fast Yellow R" is a known synonym.
- Solvent Yellow 32 (C.I. 48045): Synonyms for this dye include "Zapon Fast Yellow G" and "Zapon Fast Yellow RS".

Given the direct synonym reference, **Solvent Yellow 19** is the most probable subject of the query. However, due to the overlapping nomenclature, data for the other potential candidates are also presented.

## Physicochemical and Spectroscopic Data

Detailed quantitative photophysical data such as molar absorptivity and fluorescence quantum yield are not consistently reported for these compounds in readily accessible literature. The following tables summarize the known chemical and physical properties.

Table 1: Chemical Identification of Potential "Zapon Fast Yellow GR" Candidates

C.I. Name	Chemical Class	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Solvent Yellow 19	Monoazo, Metal Complex	10343-55-2	C <sub>16</sub> H <sub>14</sub> N <sub>4</sub> O <sub>8</sub> S	422.37
Pigment Yellow 13	Disazo	5102-83-0	C <sub>36</sub> H <sub>34</sub> Cl <sub>2</sub> N <sub>6</sub> O <sub>4</sub>	685.60
Solvent Yellow 21	Monoazo, Metal Complex	5601-29-6	C <sub>34</sub> H <sub>25</sub> CrN <sub>8</sub> O <sub>6</sub>	693.62
Solvent Yellow 32	Azomethine	61931-84-8	C <sub>13</sub> H <sub>9</sub> N <sub>2</sub> NaO <sub>7</sub> S	360.28

Table 2: Available Physical and General Properties

C.I. Name	Appearance	Solubility	Heat Resistance	Light Fastness
Solvent Yellow 19	Yellow powder	Soluble in ethanol, acetone, chloroform	Good (140-150°C)	6-7
Pigment Yellow 13	Reddish-yellow powder	Insoluble in water, slightly soluble in toluene	Good (160-200°C)	5-7
Solvent Yellow 21	Dark yellow powder	Soluble in ethanol, DMF, ethylene glycol, ether	Good (160°C)	7
Solvent Yellow 32	Brilliant green-yellow powder	Soluble in alcohol	>180°C	Good

Due to the lack of specific absorption and emission maxima in the search results, a generalized representation is provided below. The absorption of these types of yellow dyes typically falls within the 400-450 nm range in common organic solvents, with fluorescence emission occurring at slightly longer wavelengths (a Stokes shift of 20-50 nm is common for similar dyes).

Table 3: Anticipated (but unconfirmed) Spectroscopic Data Ranges

Parameter	Expected Range/Value	Notes
Absorption Maximum ( $\lambda_{\text{max}}$ )	400 - 450 nm	Dependent on solvent polarity and dye concentration.
Emission Maximum ( $\lambda_{\text{em}}$ )	420 - 500 nm	Dependent on the excitation wavelength and solvent.
Molar Absorptivity ( $\epsilon$ )	Not available	A quantitative measure of light absorption.
Fluorescence Quantum Yield ( $\Phi_F$ )	Not available	Represents the efficiency of the fluorescence process.

## Experimental Protocol for Spectral Characterization

This section provides a detailed methodology for determining the absorption and emission spectra of a solvent dye like those potentially associated with "Zapon Fast Yellow GR".

### 3.1 Objective

To measure the absorption and fluorescence emission spectra of the dye in a specified organic solvent to determine its maximum absorption wavelength ( $\lambda_{\text{max}}$ ) and maximum emission wavelength ( $\lambda_{\text{em}}$ ).

### 3.2 Materials and Equipment

- Dye Sample: High-purity grade of the solvent/pigment yellow dye.
- Solvent: Spectroscopy-grade organic solvent (e.g., ethanol, chloroform, or toluene).
- Instrumentation:
  - UV-Visible Spectrophotometer
  - Spectrofluorometer
- Labware:

- Volumetric flasks (various sizes)
- Pipettes
- Quartz cuvettes (1 cm path length)

### 3.3 Sample Preparation

- Stock Solution: Prepare a stock solution of the dye in the chosen solvent at a concentration of approximately  $1 \times 10^{-3}$  M. Ensure the dye is completely dissolved.
- Working Solutions: Prepare a series of dilutions from the stock solution. For absorption measurements, a concentration that yields an absorbance between 0.1 and 1.0 at the  $\lambda_{\text{max}}$  is ideal. For fluorescence measurements, a more dilute solution (typically with an absorbance of  $<0.1$  at the excitation wavelength) is used to avoid inner filter effects.

### 3.4 Absorption Spectrum Measurement

- Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
- Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.
- Sample Measurement: Rinse the cuvette with the dye working solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 350-600 nm).
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

### 3.5 Emission Spectrum Measurement

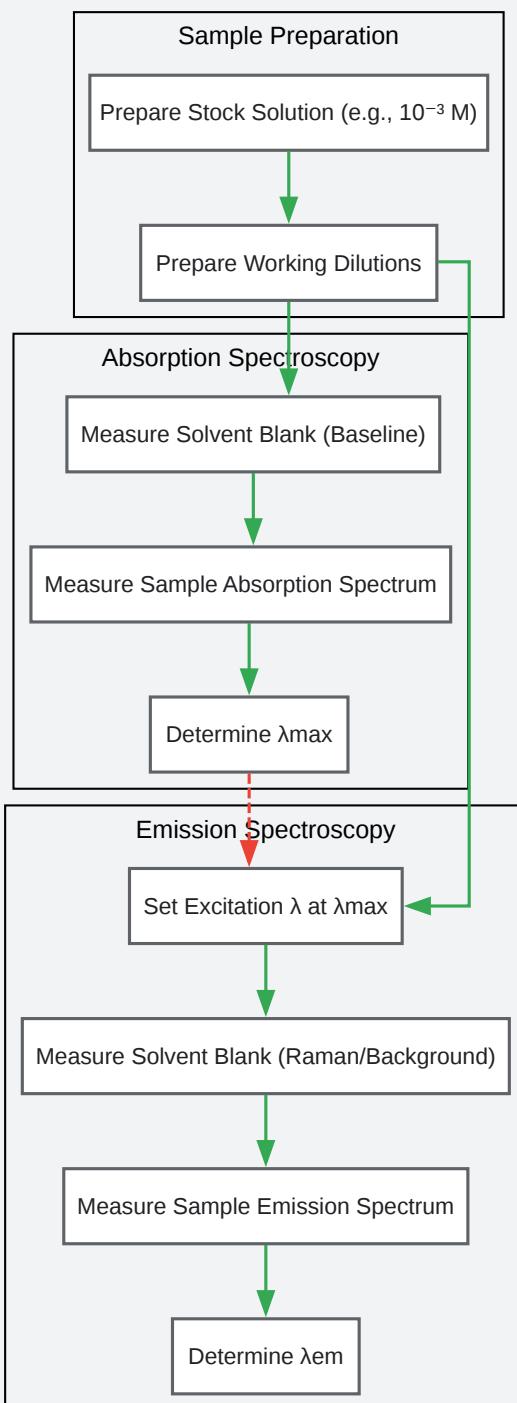
- Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
- Parameter Selection:
  - Set the excitation wavelength ( $\lambda_{\text{ex}}$ ), which is typically the  $\lambda_{\text{max}}$  determined from the absorption spectrum.

- Define the emission scan range (e.g., from  $\lambda_{ex} + 10$  nm to 700 nm).
- Set the excitation and emission slit widths (e.g., 5 nm).
- Blanking: Run a scan of the pure solvent to identify any background fluorescence or Raman scattering peaks.
- Sample Measurement: Place the cuvette with the dilute dye solution in the spectrofluorometer and acquire the emission spectrum.
- Data Analysis: Identify the wavelength of maximum fluorescence emission ( $\lambda_{em}$ ). Correct the spectrum for instrument response if necessary.

## Visualization of Experimental Workflow

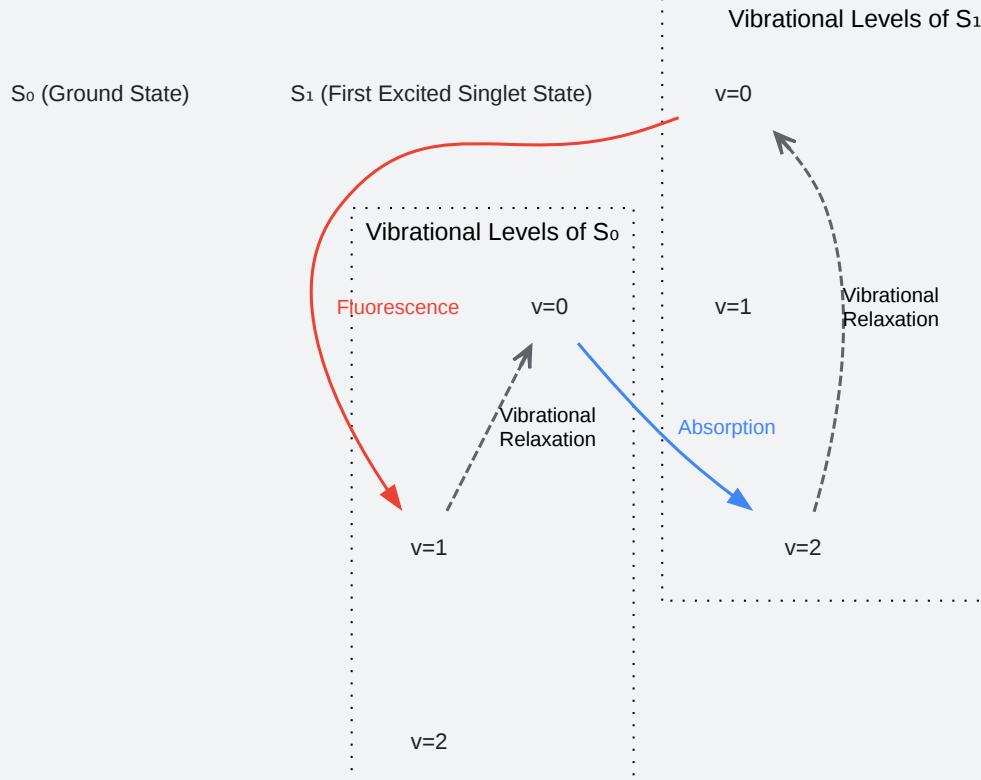
The following diagrams illustrate the logical flow of the spectroscopic analysis.

Diagram 1: General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis

Diagram 2: Jablonski Diagram for Absorption and Fluorescence

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Caption: Jablonski Diagram for Absorption and Fluorescence

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